molecular formula C21H26N2O3S B15015430 N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide

N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B15015430
M. Wt: 386.5 g/mol
InChI Key: HFEDGOOOGPKDKE-PXLXIMEGSA-N
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Description

N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pentyloxy group, and a phenylsulfanyl group attached to an acetohydrazide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and 2-(phenylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H26N2O3S/c1-3-4-8-13-26-19-12-11-17(14-20(19)25-2)15-22-23-21(24)16-27-18-9-6-5-7-10-18/h5-7,9-12,14-15H,3-4,8,13,16H2,1-2H3,(H,23,24)/b22-15+

InChI Key

HFEDGOOOGPKDKE-PXLXIMEGSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2)OC

Origin of Product

United States

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